![molecular formula C17H18ClNO2 B5614591 N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5614591.png)
N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound belonging to the class of acetamides, which are characterized by the presence of an amide functional group attached to a phenyl ring that may be substituted. Acetamides are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of corresponding phenols with chloroacetamides in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF). This process might be applicable to the synthesis of N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide, suggesting a potential pathway involving the reaction of a suitable 2,3-dimethylphenol with 5-chloro-2-methylchloroacetamide under similar conditions (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis of acetamide compounds, including crystallography and spectroscopic methods, typically reveals the presence of intermolecular hydrogen bonding, which significantly influences the compound's solid-state arrangement and properties. For instance, related acetamide compounds show a preference for certain conformations and hydrogen-bonding patterns that could also be expected for N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide, contributing to its stability and crystalline structure (B. Gowda et al., 2007).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-16(13(11)3)21-10-17(20)19-15-9-14(18)8-7-12(15)2/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRZDCHDCFJTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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